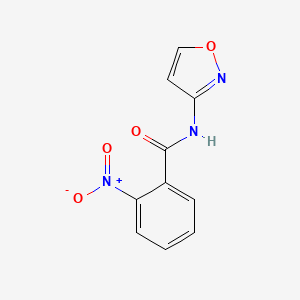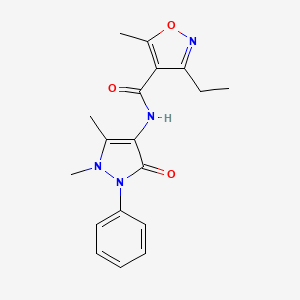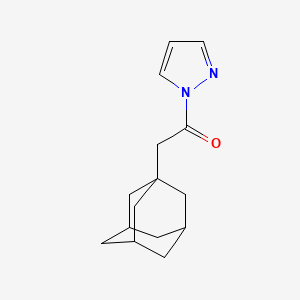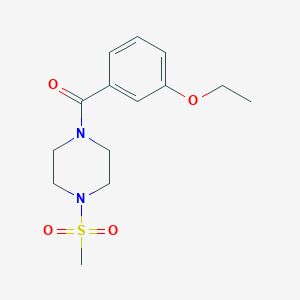![molecular formula C13H13F2N3O B4180307 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4180307.png)
2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide
Vue d'ensemble
Description
2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. In
Mécanisme D'action
The mechanism of action of 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide involves the inhibition of this compound enzymes. This compound enzymes are involved in DNA repair mechanisms, and their inhibition leads to the accumulation of DNA damage and ultimately cell death. In cancer cells, the inhibition of this compound enzymes leads to synthetic lethality, as these cells have defects in DNA repair mechanisms. In addition to its this compound inhibitory activity, this compound has also been shown to have anti-inflammatory and antioxidant activities.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its this compound inhibitory activity. In cancer cells, the inhibition of this compound enzymes leads to the accumulation of DNA damage and ultimately cell death. In addition to its anti-cancer effects, this compound has also been shown to have anti-inflammatory and antioxidant activities. These activities are mediated through the inhibition of this compound enzymes, which are involved in the regulation of inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide in lab experiments include its potent this compound inhibitory activity, which makes it an ideal tool for studying the role of this compound enzymes in various biological processes. The compound is also easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using this compound in lab experiments include its potential toxicity and off-target effects. The compound has been shown to have cytotoxic effects on normal cells, and its off-target effects on other enzymes and biological pathways need to be carefully evaluated.
Orientations Futures
There are several future directions for the research of 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide. One direction is to explore its potential applications in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to investigate its potential applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to evaluate the potential toxicity and off-target effects of this compound, as well as to develop more potent and selective this compound inhibitors.
Applications De Recherche Scientifique
2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been extensively studied for its potential applications in cancer research. As a this compound inhibitor, this compound has shown promising results in sensitizing cancer cells to chemotherapy and radiation therapy. It has also been shown to induce synthetic lethality in cancer cells with defects in DNA repair mechanisms. In addition to cancer research, this compound has also been studied for its potential applications in neurodegenerative diseases, inflammation, and cardiovascular diseases.
Propriétés
IUPAC Name |
2,6-difluoro-N-(3-imidazol-1-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O/c14-10-3-1-4-11(15)12(10)13(19)17-5-2-7-18-8-6-16-9-18/h1,3-4,6,8-9H,2,5,7H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRFDVZYOQTQNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCCN2C=CN=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823810 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 7-methoxy-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B4180227.png)
![2-{[(3,4-diethoxyphenyl)acetyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B4180234.png)


![2-phenyl-2-(phenylthio)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4180248.png)
![N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4180251.png)

![1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B4180261.png)
![N-(4-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4180268.png)


![N-[4-(aminosulfonyl)benzyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4180292.png)

![N-(5-methyl-4-phenyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-2-furamide](/img/structure/B4180303.png)